(+)-7-iso-Jasmonsäure

Übersicht

Beschreibung

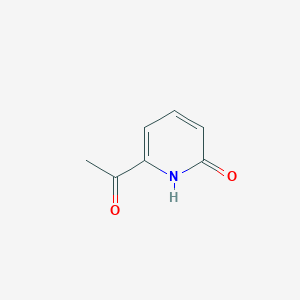

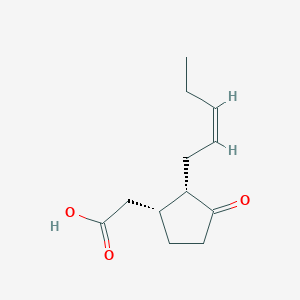

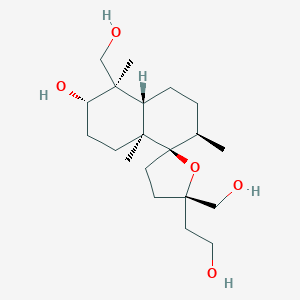

(+)-7-iso-Jasmonic acid: is a naturally occurring organic compound that belongs to the jasmonate family. Jasmonates are plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms. (+)-7-iso-Jasmonic acid is a stereoisomer of jasmonic acid and is known for its involvement in plant stress responses, including wound healing, defense against herbivores, and resistance to pathogens.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Derivatives:

Biology:

Plant Physiology: It is extensively studied for its role in regulating plant growth, development, and defense mechanisms. It is involved in processes such as seed germination, root growth, and leaf senescence.

Stress Responses: (+)-7-iso-Jasmonic acid plays a key role in plant responses to biotic and abiotic stresses, including herbivore attacks, pathogen infections, and environmental stressors.

Medicine:

Anti-inflammatory Properties: Research has shown that jasmonates, including (+)-7-iso-Jasmonic acid, possess anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory drugs.

Cancer Research: Some studies suggest that jasmonates may have anticancer properties and could be explored as potential anticancer agents.

Industry:

Agriculture: (+)-7-iso-Jasmonic acid is used in agriculture to enhance plant resistance to pests and diseases, thereby reducing the need for chemical pesticides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-7-iso-Jasmonic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Starting Material: The synthesis often begins with cyclopentanone, which undergoes a series of reactions to form the cyclopentanone derivative.

Cyclization: The cyclopentanone derivative is then subjected to cyclization reactions to form the core structure of jasmonic acid.

Functional Group Modification: Various functional group modifications, such as hydroxylation and oxidation, are performed to introduce the necessary functional groups.

Stereoselective Synthesis: The final step involves stereoselective synthesis to obtain the desired (+)-7-iso-Jasmonic acid isomer.

Industrial Production Methods: Industrial production of (+)-7-iso-Jasmonic acid may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. These methods often utilize genetically engineered microorganisms capable of producing jasmonates through metabolic pathways.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (+)-7-iso-Jasmonic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert (+)-7-iso-Jasmonic acid to its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: Substitution reactions can introduce different functional groups into the jasmonic acid structure. For example, halogenation reactions can introduce halogen atoms using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenation reagents such as bromine, chlorine, and other electrophilic reagents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of jasmonic acid.

Reduction Products: Alcohol derivatives of jasmonic acid.

Substitution Products: Halogenated derivatives and other substituted jasmonic acid compounds.

Wirkmechanismus

Molecular Targets and Pathways: (+)-7-iso-Jasmonic acid exerts its effects by binding to specific receptors in plant cells, such as the jasmonate ZIM-domain (JAZ) proteins. This binding leads to the activation of transcription factors that regulate the expression of genes involved in plant defense and stress responses. The compound also interacts with other signaling pathways, including the salicylic acid and ethylene pathways, to coordinate a comprehensive defense response.

Vergleich Mit ähnlichen Verbindungen

Jasmonic Acid: The parent compound of (+)-7-iso-Jasmonic acid, with similar biological activities but different stereochemistry.

Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and agriculture for its volatile properties.

Coronatine: A bacterial toxin that mimics the action of jasmonates and is used to study jasmonate signaling pathways.

Uniqueness: (+)-7-iso-Jasmonic acid is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall biological activity. This stereoisomer may exhibit different potency and efficacy compared to other jasmonates, making it a valuable compound for studying jasmonate signaling and developing jasmonate-based applications.

Eigenschaften

IUPAC Name |

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-QKMQQOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046909 | |

| Record name | 7-Isojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 7-Epijasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62653-85-4 | |

| Record name | 7-Isojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62653-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (+)-7-iso-Jasmonic acid and how does it differ from Jasmonic acid?

A1: (+)-7-iso-Jasmonic acid is a stereoisomer of Jasmonic acid, a plant hormone involved in growth regulation and stress responses. Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The specific difference between (+)-7-iso-Jasmonic acid and Jasmonic acid lies in the orientation of the carboxyl group at the 7th carbon atom in the cyclopentane ring.

Q2: Can (+)-7-iso-Jasmonic acid be found naturally, or is it solely a product of laboratory synthesis?

A: (+)-7-iso-Jasmonic acid occurs naturally in plants and is also produced by certain fungi. For instance, it was identified in Vicia faba L. [] and was found to be biosynthesized by plant tissue cell cultures in response to elicitation. [] Additionally, several fungal species, including Botryodiplodia theobromae, have been reported to produce (+)-7-iso-Jasmonic acid. [, , ]

Q3: How is (+)-7-iso-Jasmonic acid quantified in biological samples?

A: A highly sensitive and reproducible method for quantifying (+)-7-iso-Jasmonic acid is gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS). This method involves a one-step extraction and phase partition, selective adsorption/elution with an aminopropyl column, conversion to pentafluorobenzyl esters, purification using a silica column, and final analysis by GC-NICI-MS. This method allows for the analysis of multiple samples per day and has a detection limit in the femtogram range. []

Q4: What is the stability of (+)-7-iso-Jasmonic acid under different conditions?

A: (+)-7-iso-Jasmonic acid can undergo rapid epimerization under both alkaline and acidic conditions, as well as in the presence of albumin. This epimerization process involves the conversion of (+)-7-iso-Jasmonic acid into other stereoisomers, which may have different biological activities. []

Q5: Has (+)-7-iso-Jasmonic acid shown any promising biological activities?

A: Research has explored the potential of (+)-7-iso-Jasmonic acid and its derivatives as anti-cancer agents. Studies show that they can inhibit the growth of human cancer cell lines, including oral squamous carcinoma cells (KB). Interestingly, the anti-cancer activity of these compounds appears to be related to their stereochemistry. [] For instance, a hydroxylated derivative of (+)-7-iso-Jasmonic acid with a specific stereochemistry (compound 3 in the study) displayed higher activity than other stereoisomers and Jasmonic acid itself. [] This highlights the importance of stereochemistry in the development of new drug candidates based on (+)-7-iso-Jasmonic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)

![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)